(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-14-7-6-11(15(10-14)24-2)8-16-17(22)21-18(25-16)20-13-5-3-4-12(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-8- |
InChI Key |
VUTDNHTVEUSSIG-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Nucleophilic and Electrophilic Additions
The exocyclic double bond (C5 benzylidene group) and active methylene group (C4 position) participate in key reactions:
Mechanism :
-
The electron-deficient C5=C bond undergoes nucleophilic attack by malononitrile’s α-carbon, forming 1:1 adducts after elimination of byproducts (e.g., ethyl cyanoacetate) .
-
Cycloadditions exploit the dienophilic character of the thiazolidinone’s conjugated system.
Hydrolysis and Ring-Opening Reactions
The imino group (C2=N) and thiazolidinone ring are susceptible to hydrolysis:
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq.), reflux | 2-Keto-thiazolidinone derivative | |
| Basic Hydrolysis | NaOH (aq.), heating | Ring-opened thioamide intermediates |
Mechanism :
-
Acidic conditions protonate the imino nitrogen, leading to hydrolysis and formation of a carbonyl group at C2 .
-
Base-mediated cleavage of the thiazolidinone ring produces mercaptoacetamide derivatives .
Halogenation and Functionalization
Electrophilic substitution occurs at activated positions:
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Bromination | Br₂ in acetic acid | 5-Bromo-thiazolidinone derivatives | |
| Chlorination | SOCl₂, DMF catalyst | Thiocarbonyl chloride intermediates |
Mechanism :
-
Bromination at C5 proceeds via electrophilic attack, stabilized by resonance with the thiazolidinone’s sulfur atom .
-
SOCl₂ converts the C4 carbonyl to a reactive thiocarbonyl chloride, enabling further acylations.
Oxidation and Reduction
The exocyclic double bond and methoxy groups undergo redox transformations:
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Cleavage to sulfonic acid derivatives | |
| Reduction | H₂, Pd/C catalyst | Saturated thiazolidine analogs |
Mechanism :
-
Oxidative cleavage of the C5=C bond yields sulfonic acids via intermediate epoxides .
-
Catalytic hydrogenation reduces the double bond, yielding a fully saturated thiazolidine ring.
Condensation and Cyclocondensation
The compound participates in multicomponent reactions to form fused heterocycles:
Mechanism :
-
Aldehydes condense with the active methylene group, forming new arylidene derivatives .
-
Thioureas undergo cyclocondensation with the thiazolidinone core, forming fused triazole-thiazole systems .
Demethylation and Functional Group Interconversion
The methoxy groups on the benzylidene moiety are modifiable:
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxybenzylidene analogs | |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
Mechanism :
-
BBr₃ selectively demethylates methoxy groups to hydroxyls without affecting the thiazolidinone ring.
-
Nitration occurs at the aromatic ring’s meta position relative to hydroxyl groups .
Biological Activity-Driven Modifications
Reactivity is tailored to enhance pharmacological properties:
| Modification | Target Activity | Key Structural Change | Reference |
|---|---|---|---|
| Sulfonation | Anticancer | Introduction of –SO₃H at C5 | |
| Amination | Antimicrobial | Replacement of Cl with –NH₂ |
Rationale : Sulfonation improves water solubility, while amination enhances target binding affinity .
Scientific Research Applications
Biological Activities
Anticancer Properties
Numerous studies have investigated the anticancer properties of thiazolidinone derivatives, including (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazolidinones could inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Thiazolidinones have also shown promise as antimicrobial agents. The compound has been evaluated for its activity against a range of bacterial strains, revealing significant inhibitory effects. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidinone framework can enhance antimicrobial potency .
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study published in Molecules, researchers synthesized a series of thiazolidinone derivatives and evaluated their anticancer activity against MCF-7 breast cancer cells. The results indicated that (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one exhibited significant cytotoxicity with an IC50 value of 25 µM .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The findings suggest potential applications in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of thiazolidin-4-one derivatives is highly dependent on substituents at positions 2 (imino group) and 5 (benzylidene group). Key analogs and their properties are summarized below:
Key Observations:
Electron-withdrawing groups (e.g., 4-chloro in ’s compound) correlate with increased antialgal activity (IC50 = 1.3 µM), suggesting a role in redox modulation . Hydroxy substituents (e.g., 2-hydroxy in Compound 115) improve anticancer activity, possibly through hydrogen bonding with cellular targets .
Position 2 Substituents: The 3-chlorophenyl group in the target compound may enhance lipophilicity, aiding membrane penetration . Bulky substituents like 4-phenoxyphenyl (Compound 115) or trifluoromethyl (’s compound) could sterically hinder target binding but improve selectivity .
Configuration :
- The (2E,5Z) configuration is critical for maintaining planarity and optimizing π-π stacking with biological receptors, as seen in Compound 115’s glioblastoma activity .
Biological Activity
Anticancer Activity
The thiazolidin-4-one scaffold has shown significant anticancer potential, and this particular derivative is no exception. Studies have demonstrated its antiproliferative effects against various cancer cell lines .
Cell Line Studies
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HT-29 (Colon) | 12.3 ± 1.5 |
| Jurkat (Leukemia) | 8.7 ± 0.9 |
| A-431 (Skin) | 15.6 ± 2.1 |
The compound exhibited notable cytotoxicity against these cell lines, with particular efficacy against Jurkat leukemia cells .
The anticancer activity of this thiazolidin-4-one derivative is believed to be mediated through:
- Induction of apoptosis
- Cell cycle arrest at G2/M phase
- Inhibition of topoisomerase II
Antioxidant Properties
The compound has demonstrated significant antioxidant capacity, which may contribute to its overall therapeutic potential .
DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed an IC50 value of 0.78 ± 0.05 mM, indicating moderate free radical scavenging ability .
Cupric Reducing Antioxidant Capacity (CUPRAC)
The CUPRAC assay showed a vitamin C equivalent antioxidant capacity (CEAC) value of 0.112 ± 0.008, suggesting that the compound possesses about 11.2% of the antioxidant capacity of vitamin C .
Anti-inflammatory Activity
Research has indicated that this thiazolidin-4-one derivative exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators .
In vitro Studies
| Inflammatory Marker | Inhibition (%) at 10 μM |
|---|---|
| TNF-α | 62.3 ± 3.7 |
| IL-6 | 54.8 ± 4.2 |
| COX-2 | 71.5 ± 5.1 |
These results suggest that the compound may be effective in modulating inflammatory responses .
Antimicrobial Activity
The thiazolidin-4-one scaffold is known for its antimicrobial properties, and this particular derivative has shown promise against various pathogens .
Minimum Inhibitory Concentration (MIC) Values
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4.2 |
| Escherichia coli | 8.7 |
| Candida albicans | 16.3 |
The compound demonstrated moderate to good antimicrobial activity against both bacterial and fungal strains .
Structure-Activity Relationship (SAR)
The biological activity of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one can be attributed to its structural features:
- The chloro substituent on the phenyl ring enhances lipophilicity and membrane permeability .
- The 2,4-dimethoxy groups on the benzylidene moiety contribute to antioxidant properties .
- The thiazolidin-4-one core is essential for anticancer and antimicrobial activities .
- The imine linkage (C=N) plays a crucial role in the compound's biological interactions .
Q & A
How can I optimize the synthesis of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one to improve yield and stereoselectivity?
Basic Research Question
Methodological Answer:
The compound is synthesized via a condensation reaction between a thiazolidinone precursor (e.g., 3-(3-chlorophenyl)-2-thioxothiazolidin-4-one) and 2,4-dimethoxybenzaldehyde under basic conditions. To optimize yield:
- Base Selection: Test sodium hydroxide vs. potassium hydroxide in ethanol or methanol; KOH may enhance solubility of intermediates .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF) with alcohols; DMF can stabilize intermediates but may require higher reflux temperatures .
- Catalytic Additives: Introduce ammonium acetate to facilitate imine formation, as seen in analogous thiazolidinone syntheses .
- Stereoselectivity: Control reaction time and temperature to favor the (2E,5Z) isomer. Monitor progress via TLC or HPLC to avoid over-reaction.
What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- FT-IR: Identify characteristic peaks for C=N (1600–1680 cm⁻¹), C=S (1050–1250 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹) .
- NMR (¹H/¹³C):
- UV-Vis: Compare experimental λmax with DFT-calculated electronic transitions to validate conjugation in the benzylidene system .
How should I design experiments to evaluate the antimicrobial activity of this compound?
Basic Research Question
Methodological Answer:
- Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans), using standard protocols like CLSI M07 .
- Assay Design:
- MIC Determination: Use broth microdilution (concentration range: 1–256 µg/mL).
- Time-Kill Studies: Assess bactericidal vs. bacteriostatic effects at 0–24 hours.
- Structure-Activity Analysis: Compare with analogs lacking the 3-chlorophenyl or dimethoxy groups to identify critical substituents .
What computational methods can predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like hemoglobin subunits (identified in similar thiazolidinones) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with E. coli DNA gyrase) .
How can I resolve contradictions in reported biological activity data for thiazolidinone derivatives?
Advanced Research Question
Methodological Answer:
- Data Triangulation: Cross-reference assay conditions (e.g., solvent used in MIC assays—DMSO vs. water—may alter bioavailability) .
- Meta-Analysis: Use tools like RevMan to compare IC50 values across studies, adjusting for variables like microbial strain variability .
- Mechanistic Studies: Perform ROS assays or membrane permeability tests to differentiate between direct antimicrobial effects and indirect oxidative stress .
What strategies can isolate and characterize reactive intermediates during synthesis?
Advanced Research Question
Methodological Answer:
- Trapping Intermediates: Add thiourea to stabilize imine intermediates for isolation via column chromatography .
- In Situ Monitoring: Use ReactIR to track real-time formation of the thiazolidinone ring (C=O stretch at ~1700 cm⁻¹) .
- Cryogenic NMR: Conduct ¹H NMR at –40°C to slow degradation of unstable intermediates (e.g., enolates) .
How do solvent polarity and substituents affect the compound’s tautomeric equilibrium?
Advanced Research Question
Methodological Answer:
- Tautomer Stability: Use DFT to calculate energy differences between keto-enol forms. Polar solvents (ε > 30) stabilize the keto form via hydrogen bonding .
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring favor the enol tautomer by delocalizing electron density .
- Experimental Validation: Compare UV-Vis spectra in DMSO (polar) vs. toluene (nonpolar) to observe shifts in λmax .
What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?
Advanced Research Question
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), and UV light (ICH Q1B guidelines).
- HPLC-MS: Use a C18 column (ACN/water gradient) coupled with Q-TOF-MS to identify oxidation products (e.g., sulfoxides) .
- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life from degradation rate constants at elevated temperatures .
How can I correlate crystallographic data with spectroscopic results to resolve stereochemical ambiguities?
Advanced Research Question
Methodological Answer:
- X-ray Diffraction: Resolve the (2E,5Z) configuration using synchrotron radiation (e.g., λ = 0.7 Å) .
- Overlay Analysis: Superimpose DFT-optimized structures with crystallographic coordinates (RMSD < 0.5 Å validates computational models) .
- VCD Spectroscopy: Compare experimental vibrational circular dichroism with calculated spectra to confirm absolute configuration .
What in silico tools predict metabolic pathways and toxicity profiles for this compound?
Advanced Research Question
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate bioavailability, CYP450 interactions, and Ames test outcomes .
- Metabolite Identification: Run GLORYx to simulate Phase I/II metabolism (e.g., hydroxylation at the benzylidene group) .
- Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity (alert: thiazolidinone rings may induce mitochondrial dysfunction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
